3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
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Overview
Description
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is a chemical compound that features a unique combination of a chlorinated pyridine ring and a trifluoromethyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves the following steps:
Formation of the Pyridine Intermediate: The initial step involves the chlorination of 2-chloro-5-trifluoromethylpyridine. This can be achieved through the reaction of 2-chloro-5-trifluoromethylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions.
Coupling with Benzoic Acid Derivative: The chlorinated pyridine intermediate is then coupled with a benzoic acid derivative. This step often employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction, forming the desired ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line purification systems can significantly reduce production time and costs while ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The chlorinated pyridine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other functional materials.
Mechanism of Action
The mechanism by which 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorinated pyridine ring can form hydrogen bonds and π-π interactions with proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, sharing similar structural features.
3-(Trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group attached to a benzoic acid moiety, but lacking the pyridine ring.
4-Chloro-3-(trifluoromethyl)pyridine: Similar in structure but with the chlorine atom in a different position on the pyridine ring.
Uniqueness
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is unique due to the combination of its structural features. The presence of both a chlorinated pyridine ring and a trifluoromethyl group attached to a benzoic acid moiety provides a distinct set of chemical and physical properties, making it a valuable compound in various research and industrial applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-10-5-8(13(15,16)17)6-18-11(10)21-9-3-1-2-7(4-9)12(19)20/h1-6H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFWCOSILBKDLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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